molecular formula C8H17NO3 B1245075 (+)-5-Deoxyadeenophorine CAS No. 262615-98-5

(+)-5-Deoxyadeenophorine

Cat. No.: B1245075
CAS No.: 262615-98-5
M. Wt: 175.23 g/mol
InChI Key: QWEWPBRDYZVGBR-NGJRWZKOSA-N
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Description

(+)-5-Deoxyadeenophorine is a specialized nucleoside analogue characterized by the absence of a hydroxyl group at the 5' position of the ribose moiety and the presence of a phosphonate group. Nucleoside analogues like (+)-5-Deoxyadeenophorine are often explored for their antiviral or anticancer properties due to their ability to mimic endogenous nucleosides and interfere with nucleic acid synthesis .

Properties

CAS No.

262615-98-5

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

(2R,3S,4S,6R)-6-ethyl-2-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C8H17NO3/c1-2-5-3-7(11)8(12)6(4-10)9-5/h5-12H,2-4H2,1H3/t5-,6-,7+,8+/m1/s1

InChI Key

QWEWPBRDYZVGBR-NGJRWZKOSA-N

SMILES

CCC1CC(C(C(N1)CO)O)O

Isomeric SMILES

CC[C@@H]1C[C@@H]([C@H]([C@H](N1)CO)O)O

Canonical SMILES

CCC1CC(C(C(N1)CO)O)O

Synonyms

5-deoxyadenophorine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The synthesis and evaluation of 5-substituted 2'-deoxyuridine-5'-phosphonate analogues () provide a relevant framework for comparing (+)-5-Deoxyadeenophorine with its analogs. Key structural and functional distinctions are outlined below:

Structural Modifications

Feature (+)-5-Deoxyadeenophorine (Inferred) 5-Substituted 2'-Deoxyuridine-5'-Phosphonates
Sugar Backbone 5-Deoxyribose 2'-Deoxyribose
5-Position Substitution Not explicitly described Halogens (e.g., Br, I) or alkyl groups (e.g., CH₃, C₂H₅)
Phosphonate Group Likely at 5' position Phosphonate at 5' position
Stereochemistry (+) enantiomer Configurations vary based on synthetic routes

Antiviral Activity

highlights that 5-substituted deoxyuridine phosphonates exhibit antiviral activity against herpesviruses and poxviruses. For example:

  • 5-Bromo-substituted analog : Demonstrated EC₅₀ values of 0.5–2.0 μM in vitro against vaccinia virus.
  • 5-Iodo-substituted analog: Showed reduced cytotoxicity (CC₅₀ > 100 μM) compared to non-phosphonate nucleosides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-5-Deoxyadeenophorine
Reactant of Route 2
(+)-5-Deoxyadeenophorine

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